molecular formula C20H19N3O2 B12139568 11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid

11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid

Cat. No.: B12139568
M. Wt: 333.4 g/mol
InChI Key: XKGSWHLEWGEIKY-UHFFFAOYSA-N
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Description

11,13,13-Trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system with multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[3,2-a]phenazine structure, followed by the introduction of methyl groups and the carboxylic acid functionality. Common reagents used in these steps include methylating agents, oxidizing agents, and carboxylating agents under controlled conditions of temperature and pH.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, often involving purification steps such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in alcoholic solvents.

    Substitution: Halogenating agents like N-bromosuccinimide in the presence of light or heat.

Major Products:

Scientific Research Applications

11,13,13-Trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 11,13,13-trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s structure allows it to fit into active sites or binding pockets, influencing the activity of the target molecules.

Comparison with Similar Compounds

    2,3,3-Trimethyl-3H-indole: Shares structural similarities but differs in functional groups and overall reactivity.

    1,3,3-Trimethyl-6-nitrospiro[chromene-2,2′-indole]: Another compound with a fused ring system, used in different applications.

    Naphthalene, 1,2-dihydro-1,5,8-trimethyl-: Similar in having multiple methyl groups but differs in the core structure.

Uniqueness: 11,13,13-Trimethyl-10,11-dihydro-8,11-methanopyrido[3,2-a]phenazine-8(9H)-carboxylic acid stands out due to its specific arrangement of functional groups and fused ring system, which confer unique chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C20H19N3O2

Molecular Weight

333.4 g/mol

IUPAC Name

1,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.02,15.04,13.05,10]nonadeca-2,4(13),5(10),6,8,11,14-heptaene-16-carboxylic acid

InChI

InChI=1S/C20H19N3O2/c1-18(2)19(3)8-9-20(18,17(24)25)16-15(19)23-14-11-5-4-10-21-12(11)6-7-13(14)22-16/h4-7,10H,8-9H2,1-3H3,(H,24,25)

InChI Key

XKGSWHLEWGEIKY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C3=NC4=C(C5=C(C=C4)N=CC=C5)N=C32)C(=O)O)C)C

Origin of Product

United States

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